Cyclohexane, [2-(ethenyloxy)ethyl]-
Description
Positioning within Contemporary Organic Chemistry Research
The contemporary significance of Cyclohexane (B81311), [2-(ethenyloxy)ethyl]- is intrinsically linked to its role as a monomer in cationic polymerization. Vinyl ethers, as a class of monomers, are particularly susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic center. chemsynthesis.com The presence of the bulky cyclohexyl group in Cyclohexane, [2-(ethenyloxy)ethyl]- imparts unique characteristics to the resulting polymers, such as enhanced thermal stability, hydrophobicity, and specific mechanical properties.
Research in this area is dynamic, with a focus on developing controlled polymerization techniques to synthesize polymers with well-defined architectures and narrow molecular weight distributions. chemicalbook.com The ability to precisely control the polymerization of vinyl ethers like Cyclohexane, [2-(ethenyloxy)ethyl]- opens up possibilities for creating novel materials with advanced functionalities.
Academic Significance and Emerging Investigative Frontiers
The academic interest in Cyclohexane, [2-(ethenyloxy)ethyl]- and related cyclohexyl vinyl ethers is driven by the quest for new polymeric materials with superior performance. A significant frontier of investigation is the synthesis of block copolymers, where segments of poly(cyclohexyl vinyl ether) are combined with other polymer blocks to create materials with a combination of desirable properties, such as thermoplastic elastomers. bohrium.com
One of the key challenges and, therefore, a major area of research, is achieving living/controlled cationic polymerization of vinyl ethers. Traditional methods often suffer from side reactions that limit the molecular weight and architectural control of the resulting polymers. chemsynthesis.com To address this, researchers are exploring novel catalyst systems, including the use of hydrogen bond donors in conjunction with organic acids to facilitate controlled polymerization under milder conditions. chemicalbook.com
An important aspect of understanding the behavior of Cyclohexane, [2-(ethenyloxy)ethyl]- in polymerization is the determination of its reactivity ratios in copolymerization reactions. These ratios indicate the relative tendency of a monomer to react with itself versus another monomer, which dictates the composition and microstructure of the resulting copolymer. For instance, in the copolymerization of cyclohexyl vinyl ether (CHVE) with tert-butyl vinyl ether (tBVE), the reactivity ratios were determined to be r(CHVE) = 1.37 and r(tBVE) = 0.65, indicating that the product, poly(CHVE-stat-tBVE), is a highly random copolymer. acs.org
The exploration of these frontiers is leading to the development of new materials with potential applications in diverse fields. For example, triblock copolymers containing poly(cyclohexyl vinyl ether-stat-vinyl alcohol) have been investigated as coatings for drug-eluting stents. bohrium.com The mechanical properties of these polymers are crucial for their performance in such applications.
The following table presents research findings on the tensile properties of triblock copolymers composed of poly(cyclohexyl vinyl ether-stat-vinyl alcohol) [P(CHVE-stat-VA)], polyisobutylene (B167198) (PIB), and poly(vinyl alcohol) (PVA).
| VA content in end blocks (mol %) | Tensile Strength (MPa) | Elongation at Break (%) |
| 25 | 15.9 | ~500 |
| 50 | Not Specified | ~500 |
| 75 | 22.6 | ~500 |
Data sourced from research on P(CHVE-stat-VA)-b-PIB-b-P(CHVE-stat-VA) triblock copolymers. bohrium.com
Properties
CAS No. |
103983-46-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-ethenoxyethylcyclohexane |
InChI |
InChI=1S/C10H18O/c1-2-11-9-8-10-6-4-3-5-7-10/h2,10H,1,3-9H2 |
InChI Key |
MASGJCHIQCNVSA-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCC1CCCCC1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Cyclohexane, 2 Ethenyloxy Ethyl
Strategic Alkylation Reactions for Ethenyloxy Moiety Introduction
The introduction of the ethenyloxy (vinyloxy) group onto the 2-cyclohexylethanol (B1346017) backbone can be achieved through strategic alkylation reactions. These methods focus on the formation of the ether bond between the alcohol and a vinyl source.
Vinyl Halide-Mediated Alkylation Protocols
A significant route for the synthesis of vinyl ethers involves the cross-coupling of an alcohol with a vinyl halide. Copper(I)-catalyzed systems have been developed for the stereospecific C–O cross-coupling between 1,2-di- and trisubstituted vinylic halides and various alcohols. acs.org This method allows for the selective formation of either (E)- or (Z)-vinylic ethers from the corresponding vinyl halide precursors under mild conditions. acs.org
The reaction proceeds via a single-step C–O bond formation. For instance, the coupling of a primary alcohol like 2-cyclohexylethanol with a vinyl halide such as vinyl bromide can be catalyzed by a copper(I) iodide (CuI) salt in the presence of a ligand like trans-N,N'-dimethylcyclohexyldiamine. acs.org These conditions have proven effective for a range of functionalized alcohols, including those derived from carbohydrates. acs.org An improved method for the reductive coupling of vinyl bromides with alkyl halides has also been presented, which can achieve high yields at room temperature with low catalyst loading. nih.gov
Table 1: Copper-Catalyzed Vinyl Ether Synthesis Parameters
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | Copper(I) Iodide (CuI) | acs.org |
| Ligand | trans-N,N'-dimethylcyclohexyldiamine | acs.org |
| Reactants | 2-Cyclohexylethanol, Vinyl Halide (e.g., Vinyl Bromide) | acs.org |
| Key Feature | Stereospecific transformation, providing access to both (E) and (Z) isomers. | acs.org |
| Conditions | Mild reaction conditions suitable for various functional groups. | acs.org |
Considerations of Base and Solvent Systems in Alkylation
The choice of base and solvent is critical in ether synthesis to ensure high yields and prevent side reactions. In the context of vinyl ether synthesis, superbasic catalytic conditions, such as a combination of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), have been shown to be effective. rsc.org
In Williamson-type ether synthesis, a strong base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide. The choice of solvent influences the solubility of the reactants and the reactivity of the nucleophile. For palladium-catalyzed transetherification reactions, solvent choice significantly impacts conversion rates. Dichloromethane has been identified as an optimal solvent for certain palladium-catalyzed reactions, leading to higher conversions compared to solvents like 1,4-dioxane, toluene, THF, or DMF. academie-sciences.fracademie-sciences.fr The variation in catalytic activity is often linked to the solubility of the catalyst in different solvents, which is dependent on the solvent's polarity. academie-sciences.fr
Ethenylation and Hydroxymethylation Strategies in Cyclohexane (B81311) Functionalization
The synthesis of the target molecule, Cyclohexane, [2-(ethenyloxy)ethyl]-, presupposes the availability of the precursor alcohol, 2-cyclohexylethanol. The functionalization of the cyclohexane ring to introduce the 2-hydroxyethyl side chain is a key preliminary step. This can be achieved through various synthetic routes starting from readily available cyclohexane derivatives.
One common strategy involves the reduction of cyclohexyl-substituted carboxylic acids or their esters. For example, ethyl cyclohexanecarboxylate (B1212342) can be reduced using a strong reducing agent like lithium aluminum hydride to yield cyclohexanemethanol. This can then be subjected to a chain extension reaction to introduce the second carbon atom of the ethyl group, followed by functional group manipulation to yield 2-cyclohexylethanol. Alternatively, ethyl cyclohexanone-2-carboxylate can be reduced to form ethyl 2-hydroxycyclohexanecarboxylate, which could serve as a precursor for further synthetic transformations. prepchem.com
Catalytic Approaches to Vinyl Ether Bond Formation
Catalysis offers efficient and selective pathways for the formation of the vinyl ether bond, with acetylene (B1199291) addition and transetherification being prominent methods.
Acetylene Addition under Catalytic Conditions
The direct vinylation of alcohols with acetylene is a fundamental method for synthesizing vinyl ethers. mdpi.com This reaction involves the nucleophilic addition of the alcohol to the carbon-carbon triple bond of acetylene, typically catalyzed by a base. mdpi.com The process begins with the base generating an alkoxide ion from the alcohol. This alkoxide then attacks the acetylene molecule. mdpi.com
To circumvent the challenges of handling gaseous acetylene, calcium carbide (CaC₂) is often used as a safer and more convenient in-situ source of acetylene. rsc.orgmdpi.com The reaction can be performed under superbasic conditions, such as KOH/DMSO, to effectively vinylate primary alcohols like 2-cyclohexylethanol, affording the desired vinyl ether in good yields. rsc.org This method represents a practical and accessible route for laboratory-scale synthesis. rsc.org
Table 2: Vinylation of Alcohols using Acetylene/Calcium Carbide
| Parameter | Description | Reference |
|---|---|---|
| Acetylene Source | Acetylene gas or Calcium Carbide (CaC₂) | rsc.orgmdpi.com |
| Catalyst System | Base-catalyzed, often superbasic (e.g., KOH/DMSO) | rsc.orgmdpi.com |
| Reactant | Primary or secondary alcohols (e.g., 2-cyclohexylethanol) | rsc.org |
| Mechanism | Nucleophilic addition of the alcoholate to the acetylene triple bond. | mdpi.com |
| Advantage of CaC₂ | Safer and more convenient handling compared to gaseous acetylene. | rsc.org |
Alternative Catalytic Systems for Etherification
Beyond direct vinylation, transetherification represents a powerful alternative for vinyl ether synthesis. academie-sciences.fr This strategy involves the transfer of a vinyl group from a donor vinyl ether, such as ethyl vinyl ether, to the target alcohol. academie-sciences.fr Palladium and iridium complexes are popular catalysts for these reactions. researchgate.net
An air-stable palladium catalyst, generated in situ from palladium(II) acetate (B1210297) and a ligand like 1,10-phenanthroline, can efficiently catalyze the transetherification between ethyl vinyl ether and various alcohols. academie-sciences.fracademie-sciences.fr This method can produce vinyl ethers with good yields (up to 75%) and high alcohol conversion rates (50–82%). academie-sciences.fr The reaction conditions, including the molar ratio of reactants, catalyst amount, and solvent, can be optimized to maximize yield. academie-sciences.fracademie-sciences.fr Iridium-catalyzed reactions, often using vinyl acetate as the vinyl source, provide a complementary approach to palladium-catalyzed methods. academie-sciences.fr More recently, enzymatic methods using lipases like Candida antarctica lipase (B570770) B have been developed for the synthesis of vinyl ether esters, showcasing a sustainable approach. nih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name | Chemical Formula | Other Names |
|---|---|---|
| Cyclohexane, [2-(ethenyloxy)ethyl]- | C₁₀H₁₈O | 2-Cyclohexylethyl vinyl ether, 2-Vinyloxyethylcyclohexane |
| 2-Cyclohexylethanol | C₈H₁₆O | - |
| Vinyl Bromide | C₂H₃Br | Bromoethene |
| Copper(I) Iodide | CuI | Cuprous iodide |
| trans-N,N'-Dimethylcyclohexyldiamine | C₈H₁₈N₂ | - |
| Potassium Hydroxide | KOH | - |
| Dimethyl Sulfoxide | C₂H₆OS | DMSO |
| Dichloromethane | CH₂Cl₂ | Methylene (B1212753) chloride |
| 1,4-Dioxane | C₄H₈O₂ | - |
| Toluene | C₇H₈ | - |
| Tetrahydrofuran | C₄H₈O | THF |
| Dimethylformamide | C₃H₇NO | DMF |
| Ethyl cyclohexanecarboxylate | C₉H₁₆O₂ | - |
| Lithium Aluminum Hydride | AlH₄Li | LAH |
| Cyclohexanemethanol | C₇H₁₄O | - |
| Ethyl cyclohexanone-2-carboxylate | C₉H₁₄O₃ | - |
| Ethyl 2-hydroxycyclohexanecarboxylate | C₉H₁₆O₃ | - |
| Acetylene | C₂H₂ | Ethyne |
| Calcium Carbide | CaC₂ | - |
| Ethyl vinyl ether | C₄H₈O | EVE |
| Palladium(II) Acetate | C₄H₆O₄Pd | - |
| 1,10-Phenanthroline | C₁₂H₈N₂ | - |
| Vinyl Acetate | C₄H₆O₂ | - |
Regioselective and Stereoselective Synthesis of Cyclohexane, [2-(ethenyloxy)ethyl]- Isomers
The synthesis of specific isomers of Cyclohexane, [2-(ethenyloxy)ethyl]- necessitates precise control over both regioselectivity and stereoselectivity. Regioselectivity, in this context, refers to the selective vinylation of the primary alcohol group of the 2-cyclohexylethanol precursor, while stereoselectivity pertains to the controlled formation of either the cis or trans isomer of the substituted cyclohexane ring.
Methodologies for the stereoselective synthesis of highly substituted cyclohexanes often involve complex, multi-step sequences. These can include rhodium-carbene initiated domino reactions or iridium-catalyzed (5+1) annulation strategies, which allow for the construction of the cyclohexane core with a high degree of stereocontrol. academie-sciences.frgoogle.com Organocatalytic one-pot procedures have also been developed for the asymmetric synthesis of functionalized cyclohexanes bearing multiple stereocenters. google.com
For the specific synthesis of Cyclohexane, [2-(ethenyloxy)ethyl]-, the primary challenge lies in controlling the spatial arrangement of the [2-(ethenyloxy)ethyl]- substituent on the cyclohexane ring.
Control over Cis/Trans Isomer Formation
The formation of cis and trans isomers of Cyclohexane, [2-(ethenyloxy)ethyl]- is dependent on the stereochemistry of the starting material, 2-cyclohexylethanol, and the reaction conditions employed during the vinylation step. The cis isomer has the substituent on the same side of the ring plane, while the trans isomer has it on the opposite side. academie-sciences.fr
In the context of the cyclohexane chair conformation, the substituent can occupy either an axial or equatorial position. The relative stability of these conformers influences the predominant isomer. Generally, conformers with larger substituents in the equatorial position are more stable due to reduced steric hindrance. libretexts.org For a disubstituted cyclohexane, the isomer with both substituents in equatorial positions is typically the most stable. youtube.com
The control over cis/trans isomer formation can be influenced by several factors during synthesis:
Catalyst Selection: The choice of catalyst can influence the stereochemical outcome of the reaction. For instance, in the synthesis of related vinyl ethers, palladium-based catalysts have been utilized. academie-sciences.fracademie-sciences.fr The ligand environment of the metal center can play a crucial role in directing the stereoselectivity.
Reaction Temperature: Temperature can affect the equilibrium between different conformations and transition states, thereby influencing the final isomer ratio.
Starting Material Stereochemistry: The stereochemistry of the precursor, 2-cyclohexylethanol, will directly impact the stereochemistry of the product. Synthesis of a specific isomer of Cyclohexane, [2-(ethenyloxy)ethyl]- would necessitate starting with the corresponding pure cis or trans isomer of 2-cyclohexylethanol.
Table 1: Factors Influencing Cis/Trans Isomer Formation
| Factor | Influence on Isomer Ratio |
| Catalyst | The steric and electronic properties of the catalyst and its ligands can favor the formation of one isomer over the other. |
| Temperature | Can alter the thermodynamic equilibrium between cis and trans isomers. |
| Precursor Stereochemistry | The isomeric purity of the starting 2-cyclohexylethanol directly dictates the product's isomeric composition. |
Enrichment and Separation Techniques for Isomers
Even with optimized synthetic conditions, a mixture of cis and trans isomers of Cyclohexane, [2-(ethenyloxy)ethyl]- may be produced. Therefore, effective enrichment and separation techniques are crucial for obtaining pure isomers.
Several methods can be employed for the separation of geometric isomers of substituted cyclohexanes:
Fractional Distillation: This technique can be effective if the boiling points of the cis and trans isomers are sufficiently different.
Crystallization: Differences in the crystal packing and solubility of the isomers can be exploited for separation by fractional crystallization. For example, in the separation of cyclohexanediamine (B8721093) isomers, the dihydrochloride (B599025) derivative of the trans isomer was found to be less soluble in methanol (B129727) than the cis isomer, allowing for its selective precipitation. google.com
Chromatography:
Gas Chromatography (GC): Capillary GC with specialized stationary phases, such as calixarenes, has been shown to effectively separate cis and trans isomers of various dimethylcyclohexanes. google.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, can be a powerful tool for separating geometric isomers. researchgate.net Aqueous normal-phase HPLC has also been successfully used to separate cis/trans isomers of dihydroxyimidazolidine-2-thione. researchgate.net
Adsorption Chromatography: Selective adsorption onto materials like synthetic zeolites (e.g., Linde 5A sieve) can be used to separate cis and trans isomers of alkenes, a principle that could potentially be applied to substituted cyclohexanes. google.com
Table 2: Comparison of Isomer Separation Techniques
| Technique | Principle | Applicability to Cyclohexane, [2-(ethenyloxy)ethyl]- |
| Fractional Distillation | Difference in boiling points. | Potentially applicable if boiling points of isomers differ significantly. |
| Crystallization | Difference in solubility and crystal packing. | Could be effective, potentially after derivatization to enhance crystallinity. |
| Gas Chromatography | Difference in volatility and interaction with stationary phase. | A viable analytical and potentially preparative method. |
| HPLC | Differential partitioning between mobile and stationary phases. | High-resolution separation is likely achievable with appropriate column and solvent selection. |
| Adsorption | Selective adsorption based on molecular shape and size. | May offer a scalable separation method. |
Industrial-Scale Synthesis Considerations for the Compound
The industrial production of Cyclohexane, [2-(ethenyloxy)ethyl]- would likely involve the vinylation of 2-cyclohexylethanol. Key considerations for scaling up this process include the use of continuous flow reactors and the optimization of reaction parameters to maximize yield and efficiency.
A common industrial method for producing vinyl ethers is the reaction of an alcohol with acetylene in the presence of a basic catalyst. google.com For higher alcohols, this can be carried out at lower pressures in a gas-liquid phase reactor. sci-hub.se
Continuous Flow Reactor Implementation
Continuous flow reactors offer several advantages for industrial-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation. google.com For the synthesis of vinyl ethers, a continuous process could involve feeding the alcohol and a catalyst solution into a heated reactor while simultaneously introducing acetylene gas. google.com
A patent for the production of vinyl cyclohexyl ether describes a process where cyclohexanol (B46403) and a KOH solution are sprayed down a synthesis tower while a mixture of acetylene and nitrogen is fed from the bottom, allowing for a counter-current reaction. researchgate.net A similar setup could be adapted for the synthesis of Cyclohexane, [2-(ethenyloxy)ethyl]- from 2-cyclohexylethanol.
Optimization of Reaction Parameters and Yield
To maximize the yield of Cyclohexane, [2-(ethenyloxy)ethyl]- and ensure a cost-effective industrial process, several reaction parameters need to be optimized.
Catalyst: While alkali metal hydroxides or alcoholates are common catalysts for vinylation, palladium complexes have also been shown to be effective for the transetherification synthesis of vinyl ethers. google.comacademie-sciences.fr The choice of catalyst will impact reaction rate and selectivity.
Temperature and Pressure: The reaction temperature and pressure must be carefully controlled to ensure a sufficient reaction rate while minimizing side reactions. For the synthesis of vinyl ethers from higher alcohols, temperatures can range from 80 to 250 °C. google.com
Reactant Ratios: The molar ratio of acetylene to 2-cyclohexylethanol will influence the conversion and yield. An excess of acetylene is often used to drive the reaction to completion. sci-hub.se
Solvent: While the reaction can be run neat, the use of a high-boiling solvent can be advantageous in some cases.
Purification: After the reaction, the product needs to be purified. A process for producing high-purity vinyl ethers involves removing the catalyst, converting any unreacted alcohol to an acetal (B89532), and then purifying the vinyl ether by distillation. google.com
Table 3: Key Parameters for Industrial Synthesis Optimization
| Parameter | Typical Range/Considerations | Impact on Process |
| Catalyst | Alkali metal hydroxides/alcoholates, transition metal complexes | Affects reaction rate, selectivity, and cost. |
| Temperature | 80 - 250 °C | Influences reaction kinetics and potential for side reactions. |
| Pressure | Atmospheric to moderate pressure | Affects acetylene solubility and reaction rate. |
| Reactant Ratio | Excess acetylene is common | Drives the reaction towards product formation. |
| Purification Method | Distillation, potentially with prior acetal formation | Crucial for achieving the desired product purity. |
Elucidating Reaction Mechanisms and Chemical Transformations of Cyclohexane, 2 Ethenyloxy Ethyl
Mechanistic Insights into Ethenyloxy Group Reactivity
The double bond and the adjacent oxygen atom in the vinyl ether moiety create a reactive site for electrophilic attack, which is the cornerstone of its chemical transformations.
Vinyl ethers, including 2-(vinyloxy)ethyl cyclohexane (B81311), are known to undergo polymerization. While radical polymerization of vinyl ethers can be challenging due to the high reactivity of the propagating radicals, cationic polymerization is a more common and well-studied method. cmu.edulibretexts.org
The choice of initiator is critical in directing the polymerization pathway.
Cationic Polymerization: Cationic polymerization is readily initiated by electrophilic species. nii.ac.jp Common initiator systems include:
Protonic Acids: Strong acids such as trifluoromethanesulfonic acid (CF₃SO₃H) and p-toluenesulfonic acid can initiate polymerization. google.com
Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃OEt₂) and ethylaluminum sesquichloride are effective initiators, often in the presence of a cationogen. google.comrsc.orgu-fukui.ac.jp For instance, the polymerization of a similar vinyl ether, 2-(vinyloxy)ethyl soyate, was successfully carried out using a difunctional cationogen with ethylaluminum sesquichloride as the coinitiator. rsc.org
Iodine-Based Systems: The combination of hydrogen iodide and iodine (HI/I₂) is a classic initiating system for the living cationic polymerization of vinyl ethers. u-fukui.ac.jp This system has been used for the polymerization of ethyl 2-(vinyloxy)ethoxyacetate, a related vinyl ether, to produce polymers with well-defined structures. u-fukui.ac.jp
Organocatalysts: More recently, organocatalytic systems, such as those based on N,N′-bis(triflyl)phosphoramidimidates (PADIs), have been developed for stereoselective cationic polymerization of vinyl ethers. semanticscholar.org
Radical Polymerization: While less common for vinyl ethers, radical polymerization can be induced using standard radical initiators. cmu.edu
Azo Initiators: Compounds like 2,2′-azobisisobutyronitrile (AIBN) and dimethyl 2,2′-azobisisobutyrate (MAIB) have been shown to initiate the radical polymerization of vinyl ethers like 2-thiocyanatoethyl vinyl ether. cmu.edu
Peroxide Initiators: Peroxides such as benzoyl peroxide (BPO) can also be used, although their effectiveness may be influenced by potential side reactions with the monomer. cmu.edu
Table 1: Initiator Systems for the Polymerization of Vinyl Ethers
| Polymerization Type | Initiator Class | Specific Examples |
|---|---|---|
| Cationic | Protonic Acids | Trifluoromethanesulfonic acid, p-Toluenesulfonic acid google.com |
| Lewis Acids | Boron trifluoride etherate (BF₃OEt₂), Ethylaluminum sesquichloride google.comrsc.orgu-fukui.ac.jp | |
| Iodine-Based | Hydrogen iodide/Iodine (HI/I₂) u-fukui.ac.jp | |
| Organocatalysts | N,N′-bis(triflyl)phosphoramidimidates (PADIs) semanticscholar.org | |
| Radical | Azo Initiators | 2,2′-azobisisobutyronitrile (AIBN), Dimethyl 2,2′-azobisisobutyrate (MAIB) cmu.edu |
| Peroxide Initiators | Benzoyl peroxide (BPO) cmu.edu |
Chain-growth polymerization proceeds through initiation, propagation, and termination steps. wikipedia.org
Chain Initiation:
Cationic: An electrophile adds to the vinyl ether monomer, creating a carbocation at the active site. libretexts.orgnii.ac.jp
Radical: A radical species adds to the double bond, forming a new radical at the end of the monomer unit. libretexts.orgyoutube.com
Chain Propagation: The process of chain propagation involves the sequential addition of monomer molecules to the active site on the growing polymer chain. wikipedia.org In this step, the active site is transferred to the newly added monomer unit, allowing for the continuous growth of the polymer chain. youtube.com This repeated addition leads to the formation of a long polymer chain. wikipedia.orgyoutube.com
Chain Termination: Termination reactions lead to the deactivation of the growing polymer chain. wikipedia.org
Cationic: Termination can occur through various mechanisms, including reaction with a counter-ion, chain transfer to the monomer, or reaction with impurities.
Radical: Termination typically happens through combination or disproportionation of two growing radical chains. Chain transfer reactions, where a radical abstracts an atom from another molecule (like the monomer or solvent), are also a significant termination pathway, especially in radical polymerization of vinyl ethers. cmu.edulibretexts.org
Living polymerization is a type of chain-growth polymerization where chain termination and transfer reactions are absent. wikipedia.org This allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index), and well-defined architectures. nii.ac.jp
Cationic polymerization of vinyl ethers can be conducted under living conditions. nii.ac.jprsc.org For example, the polymerization of 2-(vinyloxy)ethyl soyate using a difunctional cationogen and ethylaluminum sesquichloride was found to be a living polymerization. rsc.org This was evidenced by a linear increase in molecular weight with monomer conversion and the ability to resume polymerization upon addition of fresh monomer to a completed reaction. rsc.org Similarly, the HI/I₂ initiating system is well-known for inducing living cationic polymerization of vinyl ethers, yielding polymers with narrow molecular weight distributions (Mw/Mn ≤ 1.15). u-fukui.ac.jp
The ability to perform living polymerization opens up possibilities for creating complex polymer structures like block copolymers and star-shaped polymers. nii.ac.jprsc.org
The vinyl ether group is susceptible to hydrolysis, particularly under acidic conditions.
The acid-catalyzed hydrolysis of vinyl ethers proceeds through a well-established mechanism. researchgate.net The reaction involves a rate-determining proton transfer from the acid catalyst to the β-carbon of the vinyl ether. researchgate.net This is followed by the rapid addition of water to the resulting carbocation intermediate to form a hemiacetal. researchgate.net The hemiacetal then quickly decomposes to yield an aldehyde and an alcohol. researchgate.net
In the case of Cyclohexane, [2-(ethenyloxy)ethyl]-, acid-catalyzed hydrolysis would yield acetaldehyde (B116499) and 2-cyclohexylethanol (B1346017). The rate of this hydrolysis is dependent on the acidity of the medium, with general acid catalysis being observed. nih.govarkat-usa.org The reaction is expected to exhibit a normal solvent isotope effect (kH/kD > 1), which is characteristic of rate-determining proton transfer in vinyl ether hydrolysis. arkat-usa.orgresearchgate.net
Hydrolytic Transformations of the Vinyl Ether Moiety
Influence of Reaction Conditions on Hydrolysis Products
The hydrolysis of vinyl ethers, including Cyclohexane, [2-(ethenyloxy)ethyl]-, is a well-studied process that is highly sensitive to reaction conditions, particularly pH and temperature. researchgate.netresearchgate.netpsu.edu The reaction is generally acid-catalyzed and proceeds through a mechanism involving the rate-determining protonation of the β-carbon of the vinyl group. researchgate.netcdnsciencepub.comrsc.org This is followed by the rapid addition of water to the resulting carbocation to form a hemiacetal intermediate, which then quickly decomposes to yield an aldehyde and an alcohol. researchgate.netsmartstartinstitute.com
For Cyclohexane, [2-(ethenyloxy)ethyl]-, the hydrolysis products are cyclohexylethanal and ethanol. The reaction is significantly accelerated in the presence of even dilute strong acids at room temperature. smartstartinstitute.com The rate of hydrolysis is dependent on the concentration of both the vinyl ether and the acid catalyst. researchgate.net
Key factors influencing hydrolysis:
pH: The rate of hydrolysis is strongly dependent on pH, with acidic conditions greatly accelerating the reaction. researchgate.net The reaction is catalyzed by the hydronium ion (H₃O⁺). cdnsciencepub.comrsc.org In neutral or basic media, the hydrolysis is significantly slower.
Temperature: While vinyl ether hydrolysis can proceed at room temperature in acidic solutions, increasing the temperature can further increase the reaction rate. researchgate.netsmartstartinstitute.com However, at very high temperatures in water, the protonation by water molecules can become more significant than protonation by H⁺ ions, altering the expected kinetics. researchgate.netpsu.edu
Substituents: Electron-donating groups attached to the vinyl ether can stabilize the intermediate carbocation, thereby increasing the rate of hydrolysis. smartstartinstitute.com
The general mechanism for the acid-catalyzed hydrolysis is as follows:
Protonation: The vinyl ether's β-carbon is protonated by a hydronium ion, forming a resonance-stabilized carbocation. researchgate.netcdnsciencepub.com
Hydration: A water molecule acts as a nucleophile, attacking the carbocationic center. cdnsciencepub.com
Deprotonation and Decomposition: The resulting oxonium ion is deprotonated to form a hemiacetal, which is unstable under acidic conditions and rapidly decomposes to an aldehyde and an alcohol. smartstartinstitute.com
An oxygen-18 tracer study confirmed that the carbonyl oxygen in the resulting aldehyde product comes from the solvent (water), not from the original vinyl ether. cdnsciencepub.com
Oxidative Chemistry of the Ethenyloxy Group
The electron-rich double bond of the ethenyloxy group is susceptible to various oxidative transformations. researchgate.netcdnsciencepub.com These reactions can lead to the formation of carbonyl compounds, carboxylic acids, or other oxygenated derivatives.
Ozonolysis is a powerful method for cleaving the double bond of the ethenyloxy group. acs.orglookchem.comcopernicus.org The reaction proceeds through the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which then decomposes into a carbonyl oxide (Criegee intermediate) and a primary carbonyl compound. researchgate.netresearchgate.net For Cyclohexane, [2-(ethenyloxy)ethyl]-, this would lead to the formation of cyclohexyl formate (B1220265) and formaldehyde. Depending on the reaction conditions and workup, the Criegee intermediate can be trapped or can rearrange, leading to various final products. In some cases, photooxidative degradation using visible light and a catalyst can convert poly(vinyl ether)s into alcohols, aldehydes, and carboxylic acids. rsc.org
Several catalytic methods can be employed to oxidize the ethenyloxy group.
Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation is a well-established method for converting terminal olefins into methyl ketones. libretexts.orgwikipedia.orgorganic-chemistry.orgrsc.org In the presence of water as the nucleophile, the Wacker process would oxidize the ethenyloxy group of Cyclohexane, [2-(ethenyloxy)ethyl]- to a ketone. The reaction typically uses a Pd(II) catalyst and a co-oxidant like copper(II) chloride to regenerate the active catalyst. wikipedia.orgchempedia.info
Peroxotungstophosphate Catalysis: The use of peroxotungstophosphate (PCWP) as a catalyst with hydrogen peroxide allows for the selective oxidation of vinyl ethers. acs.org The reaction can produce α-hydroxy acetals as synthetic equivalents of α-hydroxy aldehydes. The proposed mechanism involves the formation of an epoxy ether intermediate, which then undergoes nucleophilic attack by the solvent (e.g., methanol) to yield the final product. acs.org
Reductive Conversions and Their Applications
The double bond of the ethenyloxy group can be readily reduced to a single bond, converting the vinyl ether into a saturated ether.
Catalytic Hydrogenation: The most common method for this transformation is catalytic hydrogenation. Using molecular hydrogen (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), the vinyl group is hydrogenated to an ethyl group. mdpi.comresearchgate.net This converts Cyclohexane, [2-(ethenyloxy)ethyl]- into Cyclohexane, [2-(ethoxy)ethyl]-. Studies have shown that Pd/C catalysts can achieve high selectivity for the hydrogenation of the C=C bond without significant side reactions like hydrogenolysis of the C-O bond under mild conditions. mdpi.comresearchgate.net The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. researchgate.netnih.govnih.gov
Below is a data table summarizing the catalytic hydrogenation of various vinyl ethers, demonstrating the effectiveness of Pd/C catalysts.
| Substrate | Catalyst | Conversion (%) | Selectivity to Ethyl Ether (%) | Reference |
| Benzyl vinyl ether (BVE) | 2% Pd/T900 | >98 | 98 | mdpi.com |
| Nonyl vinyl ether (NVE) | 2% Pd/T900 | >98 | 98 | mdpi.com |
Nucleophilic Substitution Reactions at the Ethenyloxy Linkage
Nucleophilic substitution at a vinylic carbon is generally difficult and much slower than at a saturated sp³ carbon. inflibnet.ac.inyoutube.com The vinyl C-O bond is strengthened by resonance, and both SN1 (via an unstable vinyl cation) and SN2 transition states are high in energy. inflibnet.ac.in Therefore, direct nucleophilic displacement of the cyclohexyloxyethyl group by a nucleophile at the vinylic carbon is not a favorable reaction pathway. youtube.comstackexchange.comresearchgate.netacs.org
However, reactions can occur at the α-carbon of the ethenyloxy group under certain conditions. For instance, metalated enol ethers, such as α-methoxyvinyllithium, can act as nucleophilic acylation reagents. acs.org
Thermal Decomposition and Pyrolysis Pathways of Analogous Ethenyloxy Compounds
The thermal decomposition of alkyl vinyl ethers has been studied for various analogues. At elevated temperatures, these compounds can undergo unimolecular decomposition. acs.org
For simple alkyl vinyl ethers like vinyl ethyl ether and vinyl isopropyl ether, pyrolysis in the temperature range of 377–521°C primarily proceeds via an intramolecular rearrangement through a six-membered cyclic transition state. cdnsciencepub.comcdnsciencepub.comrsc.org This reaction yields an alkene and acetaldehyde. cdnsciencepub.comcdnsciencepub.comresearchgate.net For Cyclohexane, [2-(ethenyloxy)ethyl]-, this pathway would theoretically produce cyclohexylethylene and acetaldehyde.
Studies on ethylene (B1197577) glycol vinyl ether (EGVE), an analogous compound, at higher temperatures (1200–1800 K) showed that decomposition occurs predominantly through a radical channel involving C–O bond fission, generating ˙CH₂CH₂OH and ˙CH₂CHO radicals. rsc.org A minor channel involving molecular H-atom transfer to produce vinyl alcohol and acetaldehyde was also observed. rsc.org
The table below shows the Arrhenius parameters for the pyrolysis of several alkyl vinyl ethers, which proceed via a cyclic transition state. rsc.org
| Alkyl Vinyl Ether | Temperature Range (K) | log(A, s⁻¹) | Eₐ (kJ mol⁻¹) | Reference |
| n-Propyl vinyl ether | 653–708 | 11.12 ± 0.13 | 177.9 ± 1.7 | rsc.org |
| Isobutyl vinyl ether | 653–708 | 10.58 ± 0.08 | 174.5 ± 1.0 | rsc.org |
| 2-Methoxyethyl vinyl ether | 653–708 | 11.14 ± 0.09 | 184.9 ± 1.2 | rsc.org |
Conformational Effects and Reactivity of the Cyclohexane Ring in the Compound
The reactivity of the cyclohexane ring within the molecule Cyclohexane, [2-(ethenyloxy)ethyl]- is profoundly influenced by its conformational preferences. The six-membered ring is not planar but exists predominantly in a puckered "chair" conformation to minimize both angle strain and torsional strain. libretexts.orgbyjus.com In this chair form, the twelve hydrogen atoms (or substituents) are oriented in one of two positions: axial (pointing vertically up or down) or equatorial (pointing out from the perimeter of the ring). libretexts.orgutexas.edu The large [2-(ethenyloxy)ethyl]- substituent will strongly favor the more stable equatorial position to avoid steric hindrance with the axial hydrogens. This conformational preference is a critical factor that governs the chemical behavior of the ring, particularly in reactions controlled by stereoelectronic effects and those requiring specific geometric arrangements, such as E2 eliminations.
Stereoelectronic Control in Cyclohexane Reactions
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule, influencing reactivity and stability. wikipedia.org In cyclohexane systems, a key stereoelectronic effect is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital (donor) to an adjacent empty antibonding orbital (acceptor). These interactions are most effective when the orbitals have an anti-periplanar (180°) alignment. acs.orgresearchgate.net
Computational studies have identified several crucial hyperconjugative interactions in the cyclohexane chair conformation. acs.orgacs.org The most significant of these are the interactions between anti-periplanar carbon-hydrogen (C-H) and carbon-carbon (C-C) sigma (σ) bonds. Specifically, a stabilizing interaction occurs when electrons from an axial C-H bond (σC-H) donate into the antibonding orbital of an adjacent, anti-periplanar C-C bond (σ*C-C), and vice versa. researchgate.net
This phenomenon leads to observable differences in the properties of axial and equatorial bonds. For instance, axial C-H bonds are generally found to be slightly longer and weaker than their equatorial counterparts. acs.org This is a consequence of electron donation from these bonds into the antibonding orbitals of the ring's C-C bonds, a phenomenon sometimes referred to as the Perlin effect. acs.orgresearchgate.net The relative strength of these stereoelectronic interactions can dictate the preferred reaction pathways and the stability of transition states. In the case of Cyclohexane, [2-(ethenyloxy)ethyl]-, the bulky side chain's preference for the equatorial position will lock the ring in a conformation that determines the specific anti-periplanar relationships available for any potential reaction, thereby exerting stereoelectronic control.
| Interaction Type | Donor Orbital | Acceptor Orbital | Significance in Cyclohexane |
|---|---|---|---|
| Hyperconjugation | σC-H (axial) | σC-C (anti-periplanar) | Weakens and elongates the axial C-H bond; stabilizes the conformation. acs.orgresearchgate.net |
| Hyperconjugation | σC-C | σC-H (axial, anti-periplanar) | Contributes to the overall conformational stability. acs.org |
| Anomeric Effect (in heterocycles) | nX (lone pair on heteroatom) | σ*C-Y (antibonding) | Can stabilize axial substituents, particularly in rings containing heteroatoms like oxygen. weebly.com |
E2 Elimination Reactions and Anti-Periplanar Geometry
The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton while a leaving group departs simultaneously, forming a double bond. libretexts.org The stereochemistry of this reaction is highly specific. For the reaction to proceed, the abstracted proton and the leaving group must be oriented anti-periplanar to each other. masterorganicchemistry.com
In cyclohexane systems, this geometric requirement translates to a rigid conformational rule: E2 eliminations can only occur when both the leaving group and the β-hydrogen are in axial positions. chemistrysteps.comkhanacademy.org This is often referred to as a trans-diaxial arrangement. An equatorial leaving group cannot undergo E2 elimination because none of its β-hydrogens (either axial or equatorial) can achieve the required 180° dihedral angle. masterorganicchemistry.com
This strict conformational requirement has profound implications for the reactivity and regioselectivity of substituted cyclohexanes. libretexts.org Consider a hypothetical scenario where a leaving group (e.g., a halogen) is present on the cyclohexane ring of Cyclohexane, [2-(ethenyloxy)ethyl]-.
Conformational Lock : The large [2-(ethenyloxy)ethyl]- group will strongly favor the equatorial position. This preference can create a high energy barrier for ring-flipping, effectively "locking" the conformation where the bulky group is equatorial. libretexts.org
Reactivity : If the leaving group is on a carbon where it can only be axial when the [2-(ethenyloxy)ethyl]- group is also axial, the concentration of the reactive conformer at equilibrium will be extremely low. Consequently, the rate of the E2 reaction would be very slow. libretexts.orgmasterorganicchemistry.com Conversely, if the leaving group can be axial while the bulky substituent remains equatorial, the reaction can proceed more readily.
Regioselectivity : The trans-diaxial requirement dictates which β-hydrogen can be removed, which may lead to the formation of a less-substituted alkene (the Hofmann product) instead of the more thermodynamically stable, more-substituted alkene (the Zaitsev product). chemistrysteps.com The product is determined not by stability, but by which β-hydrogen is anti-periplanar to the axial leaving group.
| Leaving Group Position | Geometric Requirement | E2 Reaction Feasibility | Controlling Factor |
|---|---|---|---|
| Axial | An anti-periplanar (trans-diaxial) β-hydrogen must be available. masterorganicchemistry.comchemistrysteps.com | Possible | Availability of an axial β-hydrogen on an adjacent carbon. |
| Equatorial | No β-hydrogen can achieve the necessary 180° dihedral angle. masterorganicchemistry.com | Not Possible | Incorrect geometry for orbital overlap. khanacademy.org |
Advanced Spectroscopic and Analytical Characterization of Cyclohexane, 2 Ethenyloxy Ethyl
Chromatographic Techniques for Isolation, Purification, and Purity Profiling
Chromatographic methods are fundamental in the analysis of Cyclohexane (B81311), [2-(ethenyloxy)ethyl]-, enabling its separation from complex mixtures and the determination of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the identification and quantification of volatile compounds like Cyclohexane, [2-(ethenyloxy)ethyl]-. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. Following separation, the compound is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.
The electron ionization (EI) mass spectrum of Cyclohexane, [2-(ethenyloxy)ethyl]- is characterized by a specific fragmentation pattern. While the molecular ion peak (M⁺) may be of low abundance, characteristic fragment ions are observed. These fragments arise from predictable cleavage pathways, such as the loss of the vinyl ether group or fragmentation of the cyclohexane ring. For instance, a prominent peak at m/z 83 can be attributed to the cyclohexyl cation, while other fragments would correspond to the [M-C₂H₃O]⁺ and other rearrangements.
For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. The peak area of the compound in the chromatogram is directly proportional to its concentration, allowing for precise quantification in various matrices.
Table 1: Illustrative GC-MS Parameters for Analysis of Cyclohexane, [2-(ethenyloxy)ethyl]-
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for the analysis of less volatile or thermally labile compounds. In the context of Cyclohexane, [2-(ethenyloxy)ethyl]-, HPLC can be employed for purity profiling and, crucially, for the separation of potential isomers.
Depending on the synthetic route, isomeric impurities may be present. The use of a chiral stationary phase in HPLC allows for the resolution of enantiomers if a stereocenter is present and has been resolved. More commonly, reversed-phase HPLC with a C18 column is used to separate diastereomers or constitutional isomers. Detection is typically achieved using a UV detector, as the vinyl ether moiety possesses a chromophore, or a refractive index detector.
Table 2: General HPLC Conditions for Purity Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. The ¹H NMR spectrum of Cyclohexane, [2-(ethenyloxy)ethyl]- would display characteristic signals for the vinyl protons, the protons of the ethyl linker, and the protons of the cyclohexane ring.
The vinyl protons are expected to appear in the downfield region (typically δ 6.0-6.5 ppm for the CH attached to the oxygen and δ 4.0-4.5 ppm for the terminal CH₂), exhibiting complex splitting patterns due to geminal and cis/trans couplings. The protons of the ethyl group adjacent to the ether oxygen would be deshielded and appear around δ 3.5-3.8 ppm, while the other CH₂ group would be further upfield. The protons on the cyclohexane ring would produce a complex multiplet in the upfield region (δ 1.0-2.0 ppm).
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| =CH-O- | 6.2 - 6.5 | dd (doublet of doublets) |
| =CH₂ (trans) | 4.1 - 4.4 | dd |
| =CH₂ (cis) | 3.9 - 4.2 | dd |
| -O-CH₂- | 3.6 - 3.9 | t (triplet) |
| -CH₂-Cyclohexyl | 3.4 - 3.7 | t |
| Cyclohexyl-CH- | 1.6 - 1.9 | m (multiplet) |
| Cyclohexyl-CH₂- | 1.0 - 1.8 | m |
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In the ¹³C NMR spectrum of Cyclohexane, [2-(ethenyloxy)ethyl]-, the vinyl carbons would be observed in the downfield region (δ 150-155 ppm for the C-O and δ 85-90 ppm for the terminal CH₂). The carbons of the ethyl linker and the cyclohexane ring would appear at higher field strengths.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| =C H-O- | 151 - 154 |
| =C H₂ | 86 - 89 |
| -O-C H₂- | 68 - 72 |
| -C H₂-Cyclohexyl | 37 - 41 |
| Cyclohexyl-C H- | 33 - 37 |
| Cyclohexyl-C H₂- | 25 - 30 |
For an unambiguous assignment of all proton and carbon signals and to determine the stereochemistry, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity within the molecule. For example, it would show correlations between the vinyl protons and between the adjacent methylene (B1212753) groups of the ethyl linker.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for instance, showing a correlation from the -O-CH₂- protons to the vinyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining stereochemistry by identifying protons that are close in space, but not necessarily bonded. For Cyclohexane, [2-(ethenyloxy)ethyl]-, NOESY could be used to determine the relative orientation of the substituents on the cyclohexane ring (e.g., cis vs. trans isomers).
Through the combined application of these powerful analytical methods, a complete and unambiguous characterization of Cyclohexane, [2-(ethenyloxy)ethyl]- can be achieved.
Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of molecular structures. It provides insights into the functional groups present and the conformational isomers of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within the Cyclohexane, [2-(ethenyloxy)ethyl]- molecule. The vinyl ether group (-O-CH=CH₂) and the cyclohexane ring give rise to distinct absorption bands in the infrared spectrum.
Studies on various alkyl vinyl ethers have established a set of characteristic absorption frequencies. oup.com The most prominent of these is the strong C-O stretching vibration, which is consistently observed around 1203 cm⁻¹. oup.com The vinyl group itself presents several key bands: the C=C stretching vibration typically appears near 1620 cm⁻¹, the =C-H stretching vibrations are found above 3000 cm⁻¹, and the out-of-plane C-H wagging vibrations produce a strong band around 817 cm⁻¹ and another at 965 cm⁻¹. oup.com Additionally, a band at 1321 cm⁻¹ is assigned to the CH in-plane rocking vibration of the vinyl group. oup.com The presence of the cyclohexane group is confirmed by the characteristic C-H stretching vibrations of the CH₂ groups just below 3000 cm⁻¹ and scissoring/bending vibrations in the 1450 cm⁻¹ region.
Table 1: Characteristic FT-IR Absorption Bands for Vinyl Ethers
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| ~3050 | =C-H Stretch | Medium | oup.com |
| ~2930 | C-H Asymmetric Stretch (Cyclohexane) | Strong | |
| ~2855 | C-H Symmetric Stretch (Cyclohexane) | Strong | |
| ~1620 | C=C Stretch | Strong | oup.com |
| ~1450 | CH₂ Scissoring (Cyclohexane) | Medium | |
| 1321 | =C-H In-plane Rocking | Medium | oup.com |
| 1203 | Asymmetric C-O-C Stretch | Strong | oup.com |
| 965 | =C-H Out-of-plane Wag | Strong | oup.com |
This table is based on characteristic frequencies for the vinyl ether functional group and may vary slightly for the specific molecule Cyclohexane, [2-(ethenyloxy)ethyl]-.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The C=C stretching vibration of the vinyl group, which is strong in the Raman spectrum, is expected to be a prominent feature for Cyclohexane, [2-(ethenyloxy)ethyl]-. Studies on similar molecules, such as ethyl vinyl ether, have utilized Raman spectroscopy to identify different rotational isomers (conformers) that coexist in the liquid and gaseous states. oup.comresearchgate.net This suggests that Cyclohexane, [2-(ethenyloxy)ethyl]- may also exhibit conformational isomerism, which could be investigated through detailed Raman analysis. The symmetric C-O-C stretching vibration, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum.
Thermal Analysis Techniques for Phase Behavior and Stability
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of materials. These properties are critical for processing and application, especially in polymer science.
Differential Scanning Calorimetry (DSC) for Isomer Characterization
Application of Computational Chemistry in Spectroscopic Prediction and Structural Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data. It allows for the prediction of molecular properties and provides a deeper understanding of electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic and Steric Properties
Density Functional Theory (DFT) calculations are widely used to model the geometric and electronic structures of vinyl monomers. nih.govrsc.org For Cyclohexane, [2-(ethenyloxy)ethyl]-, DFT can be employed to optimize the molecular geometry, predict vibrational frequencies to aid in the assignment of experimental FT-IR and Raman spectra, and calculate electronic properties such as orbital energies and charge distributions. njit.edu These calculations can also elucidate the steric effects of the bulky cyclohexane group on the reactivity of the vinyl moiety. Research on other vinyl compounds has shown that DFT calculations can accurately predict hyperfine splitting constants observed in Electron Paramagnetic Resonance (EPR) spectra of their radicals, confirming the assignment of experimental spectra. nih.gov Furthermore, DFT is used to understand reaction mechanisms, such as in photoinduced rearrangements of aryl ethers and the copolymerization of vinyl monomers. rsc.orgacs.org This suggests that DFT would be a valuable tool for predicting the polymerization behavior of Cyclohexane, [2-(ethenyloxy)ethyl]-.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Cyclohexane, [2-(ethenyloxy)ethyl]- |
| Ethyl vinyl ether |
| Methyl vinyl ether |
| n-Butyl vinyl ether |
| Vinyl ester resins |
| Poly(vinyl ethers) |
| Styrene |
| Benzoyl peroxide |
| Ethylene (B1197577) glycol vinyl ether |
| 1,4-dioxane |
| Acetaldehyde (B116499) |
| Vinyl alcohol |
| Neopentyl radical |
| Molecular oxygen |
| Carbonyl sulfide |
| Carbon tetrachloride |
Modeling Vibrational Frequencies and Dynamics
The comprehensive analysis of the vibrational characteristics of complex molecules like Cyclohexane, [2-(ethenyloxy)ethyl]- is greatly enhanced through computational modeling. In the absence of extensive experimental spectroscopic data for this specific compound, theoretical methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool. These models allow for the calculation of vibrational frequencies and corresponding atomic displacements for each normal mode, enabling a detailed assignment of the infrared (IR) and Raman spectra.
Theoretical approaches typically involve the optimization of the molecule's geometric structure to find its lowest energy conformation, followed by the calculation of the harmonic vibrational frequencies. nih.govnih.gov Methods like the B3LYP functional combined with a sufficiently large basis set, such as 6-311++G(d,p), are commonly employed for their balance of accuracy and computational efficiency in studying organic molecules. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity, basis set limitations, and the approximate nature of the exchange-correlation functional, thereby improving agreement with potential experimental data. nih.gov
The vibrational spectrum of Cyclohexane, [2-(ethenyloxy)ethyl]- can be understood by analyzing the contributions from its two primary structural units: the cyclohexane ring and the [2-(ethenyloxy)ethyl]- side chain.
The cyclohexane moiety , which exists predominantly in its stable chair conformation, has 48 normal vibrational modes. ifo.lviv.ua These vibrations include:
C-H Stretching: These high-frequency modes are typically found in the 3000-2850 cm⁻¹ region. They consist of symmetric and asymmetric stretches of the methylene (CH₂) groups. nih.gov
CH₂ Bending (Scissoring): These are expected around 1465-1440 cm⁻¹.
Ring Vibrations: The stretching of the carbon-carbon bonds (C-C) and various deformations of the ring skeleton occur at lower frequencies, generally in the 1200-800 cm⁻¹ range. ifo.lviv.ua
The [2-(ethenyloxy)ethyl]- moiety contributes several characteristic vibrational bands:
Vinyl Group Vibrations: The C=C double bond stretch is a strong, characteristic band typically appearing in the 1650-1620 cm⁻¹ region. The stretching vibrations of the vinylic C-H bonds (=C-H) are found at frequencies above 3000 cm⁻¹. Out-of-plane =C-H bending modes are also prominent, often appearing around 1000-800 cm⁻¹.
Ether Linkage Vibrations: The most characteristic vibration of the ether group is the asymmetric C-O-C stretching mode, which for alkyl vinyl ethers gives a strong absorption band around 1220 cm⁻¹. quimicaorganica.org The symmetric C-O-C stretch occurs at a lower frequency and is generally weaker.
Ethyl Linker Vibrations: The CH₂ groups of the ethyl bridge will have stretching, bending, wagging, and twisting modes in their expected frequency ranges.
The coupling of vibrations between the cyclohexyl ring and the side chain is also expected, particularly for bending and stretching modes involving the atoms at the point of substitution.
Molecular dynamics (MD) simulations can provide further insight into the molecule's flexibility and its influence on the vibrational spectra. nih.govmdpi.com For Cyclohexane, [2-(ethenyloxy)ethyl]-, MD simulations could model the conformational dynamics, including the rotation around the C-O and C-C single bonds of the flexible ether side chain. This flexibility allows the molecule to adopt various conformations in space. These dynamic motions can lead to a broadening of the observed spectral bands in an experimental setting, as the spectrum would represent an average over all accessible conformations. While the cyclohexane ring itself can undergo a chair-to-boat interconversion, this process has a high energy barrier, and the molecule is expected to exist almost exclusively in the more stable chair form at room temperature. ifo.lviv.ua
Below is a table of predicted vibrational frequencies and their assignments for Cyclohexane, [2-(ethenyloxy)ethyl]-, based on established group frequencies from analogous compounds.
Table 1: Predicted Characteristic Vibrational Frequencies for Cyclohexane, [2-(ethenyloxy)ethyl]-
| Predicted Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Moiety |
|---|---|---|---|
| 3100-3020 | ν(=C-H) | Asymmetric & Symmetric Stretch | Vinyl |
| 3000-2850 | ν(C-H) | Asymmetric & Symmetric Stretch | Cyclohexane & Ethyl CH₂ |
| 1650-1620 | ν(C=C) | Stretch | Vinyl |
| 1465-1440 | δ(CH₂) | Scissoring (Bending) | Cyclohexane & Ethyl CH₂ |
| 1250-1200 | νas(C-O-C) | Asymmetric Stretch | Ether |
| 1100-1000 | νs(C-O-C) | Symmetric Stretch | Ether |
| 1200-800 | ν(C-C) | Ring Stretch & Deformation | Cyclohexane |
Note: This table is a prediction based on group frequencies of analogous compounds like cyclohexane and alkyl vinyl ethers. nih.govifo.lviv.uaquimicaorganica.org The exact frequencies can vary due to intramolecular coupling effects.
Research Applications and Functional Materials Derived from Cyclohexane, 2 Ethenyloxy Ethyl
Monomeric Utility in Advanced Polymer Synthesis and Material Science
The presence of the vinyl ether group in Cyclohexane (B81311), [2-(ethenyloxy)ethyl]- allows it to undergo polymerization, particularly cationic polymerization, to form a variety of polymeric materials with tailored properties. lookpolymers.com The cyclohexyl group, on the other hand, imparts desirable characteristics such as thermal stability and hydrophobicity to the resulting polymers.
Cyclohexane, [2-(ethenyloxy)ethyl]- serves as a monomer in the synthesis of novel polymeric materials. The polymerization of vinyl ethers can be initiated by various cationic initiators. The bulky cyclohexyl group in the resulting poly(2-vinyloxyethylcyclohexane) can influence the polymer's physical properties, such as its glass transition temperature and solubility. For instance, polymers containing bulky alicyclic groups, like those derived from certain vinyl ethers, are known to exhibit high thermal stability. researchgate.net
While specific data on the homopolymer of Cyclohexane, [2-(ethenyloxy)ethyl]- is not extensively documented in publicly available literature, the properties of similar poly(vinyl ether)s with bulky side groups suggest potential applications in areas requiring durable and thermally stable plastics. researchgate.net The general characteristics of such polymers are often compared to conventional optical plastics like poly(methyl methacrylate) (PMMA) and polycarbonate (PC). researchgate.net
Table 1: General Properties of Polymers with Bulky Alicyclic Side Chains
| Property | Typical Value/Characteristic |
| Thermal Stability | High |
| Transparency | Often high |
| Refractive Index | Comparable to PMMA and PC |
| Water Absorption | Generally low |
The vinyl group in Cyclohexane, [2-(ethenyloxy)ethyl]- provides a reactive site for cross-linking reactions. Cross-linking is a critical process for creating polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance. In the case of polymers derived from this monomer, the pendant vinyl groups could potentially be utilized for post-polymerization cross-linking, for example, through free-radical mechanisms or thiol-ene reactions. A related compound, cyclohexyl vinyl ether, is noted for its contribution to crosslinking in fluoropolymer resins, which suggests a similar potential for Cyclohexane, [2-(ethenyloxy)ethyl]-. basf.com
Copolymerization is a powerful strategy to fine-tune the properties of materials. Cyclohexane, [2-(ethenyloxy)ethyl]- can be copolymerized with other monomers to create copolymers with a wide range of characteristics. For instance, copolymerizing it with a hydrophilic monomer could lead to the formation of amphiphilic copolymers, which are of interest for applications in drug delivery and as surfactants. The copolymerization of vinyl ethers with electron-deficient monomers like maleic anhydride (B1165640) is a known strategy to produce alternating copolymers. chemicalbook.com The incorporation of the cyclohexyl group from Cyclohexane, [2-(ethenyloxy)ethyl]- into a copolymer backbone can be expected to enhance properties such as hydrophobicity and rigidity. For example, the copolymerization of 2-adamantyl vinyl ether with other vinyl ethers has been shown to produce materials suitable for optical lenses. researchgate.net
Table 2: Potential Copolymerization Partners and Resulting Properties
| Comonomer Type | Potential Property Modification |
| Hydrophilic Monomers (e.g., hydroxyethyl (B10761427) vinyl ether) | Introduction of amphiphilicity |
| Electron-Deficient Monomers (e.g., maleic anhydride) | Formation of alternating copolymers with unique functionalities |
| Fluorinated Monomers | Enhanced chemical resistance and low surface energy |
This table is based on general principles of copolymerization and the known behavior of similar vinyl ether monomers.
Polymers are extensively used in the fabrication of membranes for gas separation and other filtration applications. The properties of the polymer, such as its free volume and chain flexibility, dictate the membrane's permeability and selectivity. The bulky cyclohexyl group in polymers derived from Cyclohexane, [2-(ethenyloxy)ethyl]- could potentially create a higher free volume, which may enhance gas permeability. While specific studies on membranes from poly(2-vinyloxyethylcyclohexane) are not prominent in the literature, research on other polymers with bulky side groups suggests this as a promising area of investigation. The ability to tune the properties of such polymers through copolymerization further opens up possibilities for creating membranes with optimized transport characteristics for specific applications.
Strategic Intermediate in Complex Organic Synthesis
Beyond its role in polymer science, Cyclohexane, [2-(ethenyloxy)ethyl]- is a valuable intermediate in complex organic synthesis. The vinyl ether functionality can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed under acidic conditions to yield an aldehyde, which can then participate in a wide array of subsequent reactions. Furthermore, the double bond can undergo various addition reactions, and the ether linkage can be cleaved. These transformations allow for the elaboration of the [2-(ethenyloxy)ethyl]- side chain, while the cyclohexane ring provides a robust scaffold. This makes the compound a useful starting material for the synthesis of functionalized cyclohexane derivatives, which are common motifs in many natural products and bioactive molecules. nih.gov The development of catalyst-controlled C-H functionalization methods offers further potential for selectively modifying the cyclohexane ring. nih.gov
Contribution to Pharmaceutical Intermediate Synthesis and Functionalization
The synthesis of pharmaceutical ingredients often involves the construction of complex molecular architectures. While direct applications of Cyclohexane, [2-(ethenyloxy)ethyl]- in the synthesis of specific drugs are not widely reported, its potential as a precursor to valuable pharmaceutical intermediates is noteworthy. The ability to introduce and modify the functional groups present in this molecule allows for the creation of tailored building blocks for drug discovery and development. sumitomo-chem.co.jp For example, the synthesis of optically active tertiary alcohols, which are important chiral synthons, often starts from cyclic ketones like cyclohexanone. sumitomo-chem.co.jp The structural motifs that can be accessed from Cyclohexane, [2-(ethenyloxy)ethyl]- are relevant to the synthesis of various classes of therapeutic agents. beilstein-journals.orgnih.govbeilstein-journals.org
Precursor for Silicon-Containing Monomers and Related Materials
The primary application of Cyclohexane, [2-(ethenyloxy)ethyl]- in materials science is its role as a precursor for the synthesis of silicon-containing monomers. This transformation is achieved through a robust and efficient chemical reaction known as hydrosilylation.
The vinyl group (-O-CH=CH2) in Cyclohexane, [2-(ethenyloxy)ethyl]- is highly reactive towards the silicon-hydride (Si-H) bond present in various silanes. The hydrosilylation reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the vinyl ether. This process is typically facilitated by a transition metal catalyst, most commonly a platinum-based complex. The reaction creates a stable carbon-silicon bond, effectively incorporating the cyclohexylethyl ether moiety into a new, larger organosilicon molecule.
This method is a cornerstone of silicone chemistry, allowing for the precise design of monomers that can be polymerized to create advanced materials with tailored properties, such as siloranes (silicon-based epoxy resins). oup.com The resulting polymers may exhibit enhanced thermal stability, chemical resistance, and specific optical properties.
The general reaction can be summarized as follows: Cyclohexane-CH2CH2-O-CH=CH2 + H-SiR3 --(Catalyst)--> Cyclohexane-CH2CH2-O-CH2CH2-SiR3
The specific properties of the resulting silicon-containing monomer are determined by the 'R' groups on the silane (B1218182), which can range from simple alkyl or aryl groups to reactive groups like chlorides or alkoxides, enabling further polymerization or functionalization.
Below is a table detailing typical components and conditions for the synthesis of silicon-containing monomers from vinyl ether precursors like Cyclohexane, [2-(ethenyloxy)ethyl]-.
| Component | Example | Role / Purpose | Catalyst Examples | Typical Reaction Conditions |
| Vinyl Ether Precursor | Cyclohexane, [2-(ethenyloxy)ethyl]- | The foundational molecule providing the cyclohexane group and the reactive site (vinyl group). | N/A | Reactant |
| Hydrosilane | Methylphenylsilane, Trimethoxysilane, Poly(hydromethyl)siloxane | The source of the silicon atom and the Si-H group for the addition reaction. The choice of silane dictates the functionality of the final monomer. | N/A | Reactant |
| Catalyst | Platinum-based complexes | To facilitate the addition of the Si-H bond across the C=C double bond, increasing reaction rate and selectivity. | Wilkinson's catalyst, Lamoreaux's catalyst, Karstedt's catalyst, Speier's catalyst | Low ppm concentrations |
| Solvent | Toluene, Dichloromethane | To dissolve reactants and facilitate the reaction. Some reactions can be performed solvent-free. | N/A | Anhydrous, inert atmosphere |
| Temperature | 25°C to 100°C | To provide sufficient energy for the reaction to proceed at a reasonable rate. oup.com | N/A | Varies with catalyst and reactants |
Emerging Research Avenues and Future Perspectives for Cyclohexane, 2 Ethenyloxy Ethyl
Development of Green and Sustainable Synthetic Pathways
The future of chemical manufacturing hinges on the development of environmentally benign and sustainable processes. For Cyclohexane (B81311), [2-(ethenyloxy)ethyl]-, research is moving away from traditional synthetic methods that often rely on harsh conditions and hazardous reagents.
A significant advancement in the green synthesis of vinyl ethers is the use of biomass-derived precursors. rsc.orgrsc.org For instance, a novel route for the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether has been reported, utilizing a methanol (B129727) elimination reaction catalyzed by solid bases. rsc.orgrsc.org This approach, if adapted for Cyclohexane, [2-(ethenyloxy)ethyl]-, could involve the use of bio-derived 2-cyclohexylethanol (B1346017) as a starting material.
Enzyme-catalyzed reactions represent another promising green alternative. The use of immobilized lipase (B570770) B from Candida antarctica (CalB) has proven effective for the direct synthesis of vinyl ether-esters from carboxylic acids and hydroxyl-functional vinyl ethers. rsc.orgnih.govrsc.org This method avoids the acid-lability of the vinyl ether group and operates under mild conditions, offering a more sustainable route compared to conventional methods that require multiple steps and difficult purification. rsc.orgnih.govrsc.org
Furthermore, the development of processes using readily available and safer acetylene (B1199291) sources, such as calcium carbide under superbasic catalytic conditions (KOH/DMSO), presents a greener alternative to using acetylene gas directly. rsc.org
| Synthetic Approach | Key Features | Potential for Cyclohexane, [2-(ethenyloxy)ethyl]- |
| Biomass-Derived Precursors | Utilizes renewable feedstocks. rsc.orgrsc.org | Synthesis from bio-based 2-cyclohexylethanol. |
| Enzymatic Catalysis | Mild reaction conditions, high selectivity. rsc.orgnih.govrsc.org | Direct and sustainable synthesis pathway. rsc.orgnih.govrsc.org |
| Safer Acetylene Sources | Avoids hazardous acetylene gas. rsc.org | Greener vinylation of 2-cyclohexylethanol. |
Exploration of Novel Catalytic Systems for Targeted Transformations
The choice of catalyst is pivotal in controlling the synthesis and subsequent polymerization of Cyclohexane, [2-(ethenyloxy)ethyl]-. Research is focused on developing highly efficient and selective catalytic systems.
Palladium complexes have been shown to effectively catalyze the transetherification reaction of ethyl vinyl ether with various alcohols, leading to functionalized vinyl ethers with good conversion and yields. academie-sciences.fr The reaction conditions, including the choice of ligand and solvent, can be optimized to enhance catalytic activity. academie-sciences.fr Supported metal catalysts, where the active metal is dispersed on a support material like carbon, zirconia, or titania, offer advantages in terms of stability, reusability, and selectivity. google.comnumberanalytics.com For instance, supported platinum catalysts have been used for the synthesis of vinyl esters from carboxylic acids and acetylene. google.com
Iridium complexes have also emerged as versatile catalysts for the synthesis of vinyl ethers from vinyl acetate (B1210297) and alcohols, proceeding through an addition-elimination sequence. acs.orgorgsyn.org In the realm of polymerization, metallocene catalysts, such as those based on zirconium, are being explored for the cationic polymerization of vinyl ethers, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com
| Catalytic System | Type of Transformation | Advantages |
| Palladium Complexes | Transetherification academie-sciences.fr | High conversion and yield under optimized conditions. academie-sciences.fr |
| Supported Metal Catalysts | Vinylation/Esterification google.com | Enhanced stability, reusability, and selectivity. google.comnumberanalytics.com |
| Iridium Complexes | Transvinylation acs.orgorgsyn.org | Versatile for a wide range of alcohols. acs.orgorgsyn.org |
| Metallocene Catalysts | Cationic Polymerization mdpi.com | Production of well-defined polymers. mdpi.com |
Advanced Polymer Architectures and Nanomaterials Integration
The unique structure of Cyclohexane, [2-(ethenyloxy)ethyl]- makes it an ideal candidate for creating advanced polymer architectures with novel properties. The bulky cyclohexyl group can impart rigidity and thermal stability, while the flexible ether linkage can enhance solubility and processability.
Living/controlled polymerization techniques are crucial for synthesizing well-defined polymer architectures. Living carbocationic polymerization has been successfully applied to a vinyl ether monomer derived from soybean oil, enabling the future production of well-defined structures like triblock copolymers. rsc.org Such controlled polymerizations can be used to create block copolymers where one block consists of poly(cyclohexane, [2-(ethenyloxy)ethyl]-), leading to materials with interesting self-assembly properties and potential applications in nanotechnology and drug delivery. nih.govrsc.org For example, amphiphilic block copolymers can form micelles in aqueous solutions. rsc.org
The integration of Cyclohexane, [2-(ethenyloxy)ethyl]- into nanomaterials is a burgeoning area of research. Vinyl ether-functionalized polyphosphoesters have been used to create core-degradable polymeric nanoparticles. nih.govacs.orgacs.org The vinyl ether groups serve as a versatile template for post-polymerization modifications through chemistries like thiol-ene "click" reactions. nih.govacs.org Furthermore, the functionalization of graphene oxide with polymers through surface-initiated polymerization of epoxides has been shown to enhance its properties for applications like gas separation membranes. frontiersin.orgnih.gov A similar approach could be envisioned for grafting polymers of Cyclohexane, [2-(ethenyloxy)ethyl]- onto graphene oxide or other nanomaterials to create novel hybrid materials with tailored functionalities. frontiersin.orgyoutube.comyoutube.com
| Polymer Architecture/Nanomaterial | Key Features | Potential Applications |
| Block Copolymers | Self-assembly into ordered nanostructures. nih.govrsc.org | Nanotechnology, drug delivery, thermoplastic elastomers. nih.gov |
| Stimuli-Responsive Polymers | Undergo property changes in response to external stimuli. mdpi.comrsc.orgnih.govrsc.org | Smart coatings, biosensors, controlled release systems. rsc.orgrsc.org |
| Vinyl Ether-Functionalized Nanoparticles | Core-degradable, platform for further functionalization. nih.govacs.orgacs.org | Nanomedicine, targeted drug delivery. nih.govacs.org |
| Graphene Oxide Composites | Enhanced mechanical and functional properties. frontiersin.orgnih.govyoutube.com | Advanced membranes, composites, and coatings. nih.govyoutube.com |
Detailed Elucidation of Structure-Reactivity Relationships
Understanding the relationship between the molecular structure of Cyclohexane, [2-(ethenyloxy)ethyl]- and its reactivity is crucial for optimizing its synthesis and polymerization. The electron-rich double bond of the vinyl ether group makes it highly susceptible to electrophilic attack, which is the basis for its cationic polymerization.
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating chemical reactivity. mdpi.com These methods can be used to calculate various reactivity descriptors, such as electrophilicity and local softness, which can predict the most reactive sites in a molecule and the regioselectivity of reactions. mdpi.com For vinyl ethers, it is known that the β-carbon of the vinyl group is more nucleophilic and thus more reactive towards electrophiles. youtube.com The presence of the bulky cyclohexyl group can sterically hinder the approach of reactants and influence the stereochemistry of the polymerization, potentially leading to polymers with specific tacticity.
Experimental studies, such as kinetic analyses of polymerization reactions, are also essential for elucidating structure-reactivity relationships. By comparing the polymerization behavior of Cyclohexane, [2-(ethenyloxy)ethyl]- with other vinyl ethers under identical conditions, the electronic and steric effects of the cyclohexylethyl group can be quantified. Isotope effect studies can also provide valuable insights into the transition states of reactions, such as the hydrolysis of vinyl ethers. bris.ac.uk
Computational Studies for Predictive Material Design
Computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and accelerating the design of new materials. bris.ac.ukacs.orgintellegens.com For Cyclohexane, [2-(ethenyloxy)ethyl]-, computational studies can provide valuable insights at various scales, from the molecular to the macroscopic level.
Molecular dynamics (MD) simulations can be used to study the conformation of the monomer and the resulting polymer chains in different environments. longdom.orgembuni.ac.keresearchgate.netacs.org For instance, MD simulations have been used to investigate the hydration structures of poly(vinyl methyl ether) in aqueous solutions. longdom.orgembuni.ac.ke Similar studies on poly(cyclohexane, [2-(ethenyloxy)ethyl]-) could predict its solubility and its behavior in different solvents, which is crucial for processing and applications. MD simulations can also be employed to predict the compatibility of the polymer in blends and the mechanical properties of the resulting materials. nih.gov
Quantum mechanical calculations can be used to predict the electronic and optical properties of the monomer and its polymers. mdpi.comaps.org This information is valuable for designing materials with specific applications, such as in electronics or photonics. Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed using machine learning algorithms to correlate the molecular structure of monomers with the macroscopic properties of their polymers. osti.govnih.gov By training these models on existing data, it becomes possible to predict the properties of new polymers derived from monomers like Cyclohexane, [2-(ethenyloxy)ethyl]-, thereby guiding experimental efforts towards the most promising candidates for specific applications. acs.orgintellegens.com
| Computational Method | Information Gained | Application in Material Design |
| Molecular Dynamics (MD) | Polymer conformation, solubility, mechanical properties. longdom.orgembuni.ac.keresearchgate.netacs.org | Predicting processability and performance of materials. |
| Quantum Mechanics (QM) | Electronic and optical properties, reactivity. mdpi.comaps.orgnih.gov | Designing materials for electronics and photonics. |
| Machine Learning (QSPR) | Predictive models for polymer properties. osti.govnih.gov | Accelerating the discovery of new high-performance materials. acs.orgintellegens.com |
Q & A
Basic Research Questions
Q. How can the solubility parameters of [2-(ethenyloxy)ethyl]cyclohexane be experimentally determined to inform solvent selection in polymer research?
- Methodological Answer : Solubility parameters can be determined using Hansen solubility parameters (HSPs) via titration or inverse gas chromatography (IGC). For polymers, HSPs are derived by testing solubility in solvents with known parameters. Experimental protocols involve measuring miscibility thresholds and correlating them with solubility sphere models. Computational tools like COSMO-RS can also predict solubility behavior based on molecular interactions .
Q. What experimental methods are recommended to confirm the presence of the ethenyl (vinyl) group in [2-(ethenyloxy)ethyl]cyclohexane?
- Methodological Answer : Bromine water or potassium permanganate tests are standard for alkene detection. A positive result (decolorization of bromine or formation of a diol with KMnO₄) confirms the double bond. Advanced spectroscopic methods like ¹³C NMR can identify sp² carbons (δ ~120–140 ppm), while IR spectroscopy detects C=C stretching vibrations (~1640 cm⁻¹) .
Q. How can basic thermodynamic properties (e.g., boiling point, enthalpy of vaporization) be accurately measured for [2-(ethenyloxy)ethyl]cyclohexane?
- Methodological Answer : Boiling points are determined using dynamic distillation under controlled pressure. Enthalpy of vaporization (ΔvapH) is measured via calorimetry or calculated from vapor pressure data using the Clausius-Clapeyron equation. Gas chromatography (GC) coupled with mass spectrometry (MS) validates purity and quantifies phase transitions .
Q. Why is an ice/water mixture used during the synthesis of cyclohexene derivatives, and how does this affect reaction efficiency?
- Methodological Answer : Cooling minimizes side reactions (e.g., polymerization of the ethenyl group) by reducing thermal energy. It stabilizes intermediates and improves selectivity. For exothermic reactions, temperature control via an ice bath ensures safe and reproducible yields .
Advanced Research Questions
Q. What experimental and computational approaches are used to analyze the conformational equilibrium of alkyl-substituted cyclohexanes like [2-(ethenyloxy)ethyl]cyclohexane?
- Methodological Answer : Low-temperature ¹³C NMR spectroscopy resolves axial/equatorial isomer ratios by integrating distinct carbon signals. Computational methods (e.g., QCISD, B3LYP) model energy differences between conformers. For example, substituent-induced ring flattening can be quantified via bond angle deviations in DFT-optimized structures .
Q. How can contradictory thermodynamic data (e.g., ΔvapH values) from different studies be resolved?
- Methodological Answer : Discrepancies arise from measurement techniques (e.g., static vs. dynamic methods) or impurities. Cross-validation using multiple methods (e.g., calorimetry, GC-MS) and statistical error analysis (e.g., Monte Carlo simulations) improves reliability. Data from authoritative databases like NIST should be prioritized for benchmarking .
Q. What advanced chromatographic techniques are suitable for separating and quantifying [2-(ethenyloxy)ethyl]cyclohexane in complex mixtures?
- Methodological Answer : Comprehensive two-dimensional gas chromatography (GC×GC) paired with time-of-flight MS (TOF-MS) enhances resolution of structurally similar compounds. Retention indices and hyphenated techniques (e.g., SPME-GC×GC) improve sensitivity for trace analysis in matrices like environmental samples .
Q. How do computational models validate experimental findings on substituent effects in cyclohexane derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations assess substituent steric effects, while quantum mechanics (QM) calculates electronic interactions. For example, QCISD accurately reproduces experimental conformational enthalpies (ΔH°), whereas B3LYP overestimates energy barriers. Benchmarking against experimental NMR or X-ray data ensures model accuracy .
Notes on Data Interpretation
- Contradictory Data : When phase change data (e.g., boiling points) vary between sources, consult primary references (e.g., NIST Chemistry WebBook) and verify experimental conditions (e.g., pressure, purity) .
- Safety Considerations : Handling [2-(ethenyloxy)ethyl]cyclohexane requires grounding equipment to prevent static discharge and PPE to avoid carcinogenic exposure, as indicated in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
